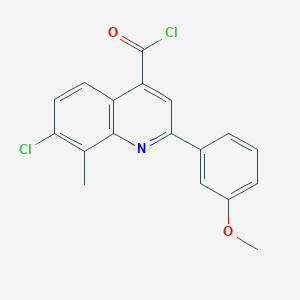
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
The result of the compound’s action would be determined by its specific interactions with its cellular targets and the subsequent biochemical pathways affected. These could range from inhibition of cell growth in the case of anticancer activity, to prevention of microbial replication in the case of antimicrobial activity .
Biologische Aktivität
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 350.25 g/mol. The compound features a quinoline core substituted with a chloro group and a methoxyphenyl group, which significantly influences its biological properties.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and the modulation of cell cycle progression . The specific activity of this compound in this context remains to be fully elucidated, but its structural analogs have shown promising results against various cancer types.
The biological activity of quinoline derivatives often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This process can disrupt cellular functions and promote cell death in cancerous or infected cells . Additionally, some studies suggest that these compounds may act as inhibitors of specific enzymes involved in DNA replication or repair, further contributing to their anticancer and antimicrobial effects .
Study 1: Anticancer Efficacy
In a recent study investigating the cytotoxicity of various quinoline derivatives, researchers found that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer . This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential.
Study 2: Antimicrobial Activity
Another study focused on the synthesis and evaluation of quinolone derivatives for their antimicrobial properties. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data for this compound is not available, its structural similarities imply potential efficacy in this area .
Data Table: Biological Activities of Related Quinoline Compounds
Eigenschaften
IUPAC Name |
7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-15(19)7-6-13-14(18(20)22)9-16(21-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKJNXCJORAQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















